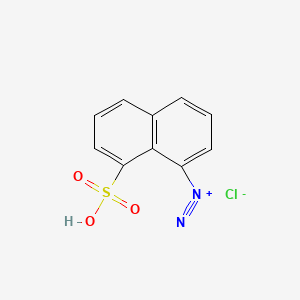
8-sulfonaphthalene-1-diazonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Sulfonaphthalene-1-diazonium chloride is an aromatic diazonium salt characterized by the presence of a diazonium group (-N₂⁺) attached to a naphthalene ring with a sulfonic acid group (-SO₃H) at the 8-position. This compound is known for its versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfonaphthalene-1-diazonium chloride typically involves the diazotization of 8-aminonaphthalene-1-sulfonic acid. The process begins with the reaction of 8-aminonaphthalene-1-sulfonic acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Sulfonaphthalene-1-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyano (-CN) groups through nucleophilic aromatic substitution.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide (KI) for iodination, copper(I) chloride (CuCl) for chlorination, and sodium hydroxide (NaOH) for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
Major Products:
Substitution Reactions: Products include 8-hydroxy-1-naphthalenesulfonic acid, 8-chloro-1-naphthalenesulfonic acid, and 8-cyano-1-naphthalenesulfonic acid.
Coupling Reactions: Azo dyes such as 8-(phenylazo)-1-naphthalenesulfonic acid are formed.
Scientific Research Applications
8-Sulfonaphthalene-1-diazonium chloride has diverse applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important for coloring textiles, leather, and paper.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo compounds have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of pigments, inks, and coatings.
Mechanism of Action
The mechanism of action of 8-sulfonaphthalene-1-diazonium chloride involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (-N₂⁺) is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.
Comparison with Similar Compounds
Benzenediazonium chloride: Similar in reactivity but lacks the sulfonic acid group, making it less soluble in water.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which enhances its reactivity in electrophilic substitution reactions.
2,4-Dinitrobenzenediazonium chloride: Highly reactive due to the presence of two nitro groups, used in the synthesis of complex organic molecules.
Uniqueness: 8-Sulfonaphthalene-1-diazonium chloride is unique due to the presence of both the diazonium and sulfonic acid groups, which confer high solubility in water and versatility in chemical reactions. This makes it particularly valuable in the synthesis of water-soluble azo dyes and other aromatic compounds.
Properties
CAS No. |
20653-35-4 |
|---|---|
Molecular Formula |
C10H7ClN2O3S |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
8-sulfonaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H6N2O3S.ClH/c11-12-8-5-1-3-7-4-2-6-9(10(7)8)16(13,14)15;/h1-6H;1H |
InChI Key |
RGGNYYFFBCPLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+]#N)C(=CC=C2)S(=O)(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















